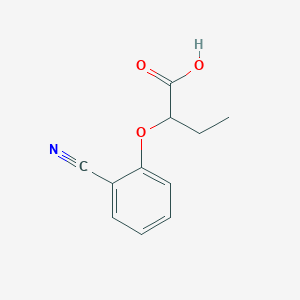

(2RS)-2-(2-cyanophenoxy)butyric acid

Description

(2RS)-2-(2-Cyanophenoxy)butyric acid is a chiral carboxylic acid derivative featuring a 2-cyanophenoxy substituent attached to a butyric acid backbone. For instance, compounds with aryloxy or cyanophenoxy groups are often intermediates in drug development, such as in the synthesis of anticonvulsants like Brivaracetam . The racemic form (2RS) indicates a mixture of enantiomers, which may influence its physicochemical and biological properties.

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

2-(2-cyanophenoxy)butanoic acid |

InChI |

InChI=1S/C11H11NO3/c1-2-9(11(13)14)15-10-6-4-3-5-8(10)7-12/h3-6,9H,2H2,1H3,(H,13,14) |

InChI Key |

JVUPJBPYZDJUEI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC=C1C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (2RS)-2-(2-cyanophenoxy)butyric acid with key analogs from the evidence, focusing on substituents, molecular properties, and roles:

Key Observations :

- Substituent Effects: The 2-cyanophenoxy group in the target compound is electron-withdrawing, likely increasing acidity compared to alkyl-substituted analogs (e.g., 4-ethylphenyl). This property may enhance reactivity in esterification or amidation reactions .

- Toxicity Profile: Unlike genotoxic impurities like (2RS)-2-(4-formylphenyl)propanoic acid (detected via UPLC-MS/MS at 0.0000019% LOD ), the cyanophenoxy group’s toxicity remains uncharacterized in the evidence. However, its structural similarity to nitrile-containing compounds warrants caution in handling.

- Synthetic Utility : The compound’s racemic nature contrasts with enantiopure intermediates used in drugs like Brivaracetam, where enzymatic resolution achieves high chiral purity .

Analytical Methods

- UPLC-MS/MS: Effective for detecting trace impurities (e.g., 0.4642 ng/mL LOD for (2RS)-2-(4-formylphenyl)propanoic acid) . Similar methods could be adapted for the target compound.

- Chromatographic Conditions : Agilent Poroshell columns with gradient elution (0.1% formic acid/acetonitrile) are proven for resolving acidic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.